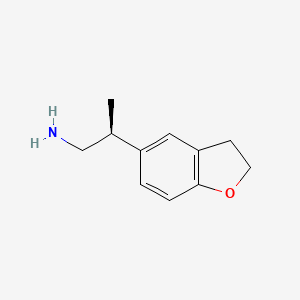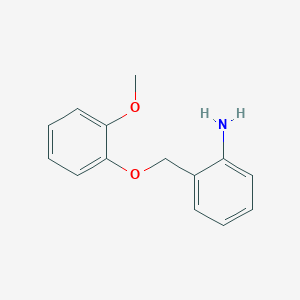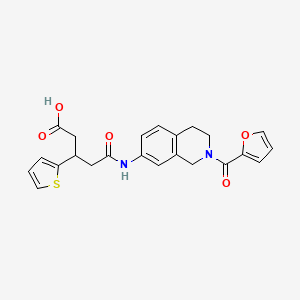
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, commonly known as DBF, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (S)-DBF and (R)-DBF. In
Wirkmechanismus
The mechanism of action of DBF is not fully understood, but it is believed to act on multiple targets in the brain. DBF has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DBF also modulates the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects in animal and cell culture studies. DBF has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. DBF also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, DBF has been shown to modulate the activity of various neurotransmitters, which can affect mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DBF has several advantages for scientific research. It is a chiral compound, which allows for the study of the effects of individual enantiomers. DBF has also been synthesized with high enantiomeric purity, which ensures the reproducibility of results. However, DBF has limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of DBF is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on DBF. One area of research is the development of DBF analogs with improved pharmacological properties. Another area of research is the study of the effects of DBF on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for DBF could improve its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of DBF and its effects on various neurotransmitters and signaling pathways in the brain.
Conclusion
In conclusion, (S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, or DBF, is a chiral compound that has shown promising results in various scientific studies. DBF has potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DBF has a complex mechanism of action, which involves the modulation of various neurotransmitters and the promotion of neuronal growth and survival. Future research on DBF could lead to the development of novel therapies for neurological disorders and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of (S)-DBF involves the condensation of 2,3-dihydrobenzofuran and (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, such as (S)-proline, to obtain (S)-DBF with high enantiomeric purity. The synthesis of (S)-DBF has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
DBF has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DBF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DBF has been studied for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STONEOMHLDVACA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)


![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)


![5-ethyl-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)